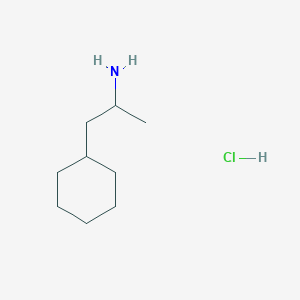![molecular formula C6H10ClF3N2 B6271873 [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride CAS No. 2060034-68-4](/img/new.no-structure.jpg)
[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride: is a chemical compound with the molecular formula C₆H₁₀ClF₃N₂ and a molecular weight of 202.61 g/mol . This compound is notable for its unique bicyclo[1.1.1]pentane structure, which imparts significant strain and reactivity to the molecule. The trifluoromethyl group adds further chemical stability and lipophilicity, making it an interesting target for various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride typically involves the following steps:
Formation of [1.1.1]propellane: This is achieved through a continuous flow process that generates [1.1.1]propellane on demand. The process involves photochemical transformations to produce various bicyclo[1.1.1]pentane derivatives.
Trifluoromethylation: . This step is crucial for imparting the desired chemical properties to the compound.
Hydrazine Addition: The final step involves the nucleophilic addition of hydrazine to the bicyclo[1.1.1]pentane derivative, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Continuous flow processes and photochemical transformations are particularly suited for industrial applications due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions involving hydrazine derivatives are common, such as the Wolff-Kishner reduction.
Substitution: The trifluoromethyl group can participate in various substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Oxidizing Agents:
Reducing Agents: Common reducing agents include hydrazine and potassium hydroxide, often used in the Wolff-Kishner reduction.
Substitution Reagents: Radical initiators and trifluoromethylating agents are commonly used.
Major Products
Oxidation Products:
Reduction Products: Alkanes are typically formed through the Wolff-Kishner reduction.
Substitution Products: Various trifluoromethylated derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Blocks: The compound serves as a building block for synthesizing more complex molecules.
Catalysts and Ligands: It is used in the development of new catalysts and ligands for chemical reactions.
Biology and Medicine
Pharmaceutical Intermediates: The compound is used as an intermediate in the synthesis of pharmaceutical agents.
Inhibitors/Agonists: It is studied for its potential as an inhibitor or agonist in various biological pathways.
Industry
Wirkmechanismus
The mechanism of action for [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and trifluoromethyl groups. The hydrazine moiety can participate in nucleophilic addition reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1.1.1]Propellane Derivatives: These compounds share the bicyclo[1.1.1]pentane core structure.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups exhibit similar chemical stability and lipophilicity.
Uniqueness
Eigenschaften
CAS-Nummer |
2060034-68-4 |
|---|---|
Molekularformel |
C6H10ClF3N2 |
Molekulargewicht |
202.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





